molecular formula C10H5F4LiN2O2 B2535888 Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-97-3

Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2535888
CAS RN: 2197061-97-3
M. Wt: 268.1
InChI Key: BZWKNWKSVGWBQY-UHFFFAOYSA-M
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Description

The compound seems to be a lithium salt of a fluorinated benzo[d]imidazole carboxylate. Fluorinated compounds are often used in various fields due to their unique properties, such as high electrochemical stability .


Molecular Structure Analysis

The molecular structure would consist of a benzo[d]imidazole core with a fluorinated ethyl group and a carboxylate group. The lithium ion would likely interact with the carboxylate group .


Chemical Reactions Analysis

Fluorinated compounds are known for their high electrochemical stability, which could make this compound useful in applications like lithium-ion batteries .


Physical And Chemical Properties Analysis

Fluorinated compounds often have low viscosity, low freezing points, and high electrochemical stability, making them ideal candidates for use in lithium-ion batteries .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the major advantages of Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential to interact with other compounds in the cell.

Future Directions

There are many potential future directions for Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate research. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the development of new methods for targeting this compound to specific cells or tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications for this promising compound.

Synthesis Methods

Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with 2,2,2-trifluoroethyl lithium in the presence of a catalyst. The resulting compound is then purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder research, this compound has been shown to stabilize mood and reduce the frequency and severity of manic and depressive episodes.

properties

IUPAC Name

lithium;5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O2.Li/c11-5-1-2-7-6(3-5)15-8(9(17)18)16(7)4-10(12,13)14;/h1-3H,4H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWKNWKSVGWBQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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